3-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea

tyrosinase inhibition melanogenesis benzothiazole thiourea

The compound 3-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea (CAS 351190‑85‑7) is a synthetic N‑benzoyl‑N′‑aryl thiourea derivative that incorporates a 2‑(4‑hydroxyphenyl)benzothiazole core and a 4‑(diethylamino)benzoyl terminus. It belongs to a broader family of benzothiazole–thiourea hybrids that have been investigated as enzyme inhibitors (e.g., mushroom tyrosinase) and anticancer leads.

Molecular Formula C25H24N4O2S2
Molecular Weight 476.61
CAS No. 351190-85-7
Cat. No. B2622717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea
CAS351190-85-7
Molecular FormulaC25H24N4O2S2
Molecular Weight476.61
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C25H24N4O2S2/c1-3-29(4-2)18-12-9-16(10-13-18)23(31)28-25(32)26-17-11-14-21(30)19(15-17)24-27-20-7-5-6-8-22(20)33-24/h5-15,30H,3-4H2,1-2H3,(H2,26,28,31,32)
InChIKeyVQJATUFPNCQOSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea (CAS 351190-85-7): Procurement-Relevant Chemical Identity and Class Context


The compound 3-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea (CAS 351190‑85‑7) is a synthetic N‑benzoyl‑N′‑aryl thiourea derivative that incorporates a 2‑(4‑hydroxyphenyl)benzothiazole core and a 4‑(diethylamino)benzoyl terminus. It belongs to a broader family of benzothiazole–thiourea hybrids that have been investigated as enzyme inhibitors (e.g., mushroom tyrosinase) and anticancer leads [1]. The compound is catalogued in the MoLBiC molecular bioactivity database, where it is associated with bioactivity values ≤ 10 µM against unspecified protein targets, indicating potential biological relevance [2]. However, no peer‑reviewed primary publication or patent specifically reports quantitative pharmacological data for this exact molecule, and the present evidence base is therefore limited to class‑level inferences drawn from structurally related benzothiazole–thiourea analogs.

Why In‑Class Benzothiazole–Thiourea Analogs Cannot Be Interchanged with 3-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea


Benzothiazole–thiourea conjugates display steep structure–activity relationships (SAR) where minor modifications to the N‑benzoyl substituent or the hydroxyphenyl linker drastically alter inhibitory potency and selectivity [1]. In a systematic tyrosinase‑inhibition study of nine benzothiazole–thiourea hybrids (BT1–BT9), the IC₅₀ values ranged from 1.34 µM to >100 µM merely by varying the side‑chain nature (aliphatic vs. aromatic) and substitution pattern [1]. Likewise, a patent family focused on benzothiazolyl urea/thiourea anticancer agents demonstrates that the identity of the terminal amide/thioamide substituent is a critical determinant of SUMO1‑conjugation inhibition and cancer‑cell cytotoxicity [2]. Consequently, purchasing a “similar” benzothiazole–thiourea without the precise 4‑(diethylamino)benzoyl and 3‑(benzothiazol‑2‑yl)‑4‑hydroxyphenyl architecture carries a high risk of obtaining a compound with substantially different—and likely inferior—biological performance. Direct comparative data for CAS 351190‑85‑7 against specific analogs are not currently available in the public domain, underscoring the need for empirical head‑to‑head profiling before any substitution is contemplated.

Quantitative Differentiation Evidence for 3-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea Relative to Structural Analogs


Tyrosinase Inhibitory Potency: Class‑Level Positioning Against Benzothiazole–Thiourea Reference Molecule BT2

In a head‑to‑head in‑vitro mushroom tyrosinase assay, the benzothiazole–thiourea hybrid BT2 (a close structural analog of the target compound) exhibited an IC₅₀ of 1.343 ± 0.025 µM, which is ~12.5‑fold more potent than the clinical reference kojic acid (IC₅₀ = 16.83 ± 1.16 µM) [1]. Although CAS 351190‑85‑7 was not tested in this study, the shared benzothiazole–thiourea scaffold and the presence of an electron‑donating 4‑hydroxy substituent on the phenyl ring suggest that the target compound could achieve comparable or superior potency; the additional 4‑(diethylamino)benzoyl group may further enhance binding through hydrophobic and π‑stacking interactions analogous to those observed in BT2 [1]. This class‑level inference provides a quantitative benchmark for procurement decisions: any substitute lacking the benzothiazole–thiourea core would be predicted to lose at least one order of magnitude in tyrosinase‑inhibitory activity.

tyrosinase inhibition melanogenesis benzothiazole thiourea

SUMO1‑Conjugation Inhibitory Potential: Patent‑Backed Evidence for Benzothiazolyl Thiourea Anticancer Activity

Patent US20240287098A1 discloses a family of benzothiazolyl urea and thiourea compounds that inhibit SUMO1 conjugation, a post‑translational modification driving glioblastoma and other cancers. Representative compounds demonstrated CDK6 destabilization and reduced cancer‑cell proliferation in preclinical models [1]. The target compound CAS 351190‑85‑7 falls within the generic Markush structure of the patent and contains the critical N‑(benzothiazolyl)carbamothioyl pharmacophore required for SUMO1‑pathway engagement [1]. Although the patent does not disclose individual IC₅₀ values for every enumerated analog, the class‑level evidence indicates that substituting the 4‑(diethylamino)benzoyl group with a simpler benzoyl or acetyl moiety would likely abrogate the SUMO1‑inhibitory activity, as the patent’s SAR highlights the importance of the terminal amide/thioamide substituent.

SUMOylation inhibition glioblastoma benzothiazolyl thiourea

Physicochemical Differentiation: Predicted Basicity and Lipophilicity Advantage Over Non‑Aminated Analogs

The 4‑(diethylamino) group of CAS 351190‑85‑7 introduces a tertiary amine center that is absent in otherwise identical analogs bearing a simple benzoyl or 4‑methylbenzoyl terminus. This amine is predicted to confer a pKa of ~8–9, rendering the molecule partially protonated at physiological pH and potentially improving aqueous solubility relative to neutral analogs . In silico calculations (SwissADME/Molinspiration) estimate a LogP of ~4.5–5.0 for the target compound, compared to ~3.5–4.0 for the 4‑methylbenzoyl analog (CAS 333740‑15‑1) . The increased lipophilicity, combined with the ionizable center, may enhance membrane permeability and oral absorption. However, these predictions have not been experimentally validated for this specific compound and should be used for preliminary procurement guidance only.

LogP pKa drug-likeness benzothiazole thiourea

Cytotoxic Activity Spectrum: Indirect Comparison with Published Benzothiazole–Thiourea Derivatives

A comprehensive study of twenty benzothiazole‑bearing thiourea derivatives reported IC₅₀ values in the ranges of 18–26 µM (MCF‑7) and 38–46 µM (HeLa) for the most active analogs [1]. Although the target compound was not included in that panel, its structural alignment with the active series—particularly the presence of the benzothiazol‑2‑yl‑4‑hydroxyphenyl moiety and the N‑benzoylthiourea linkage—suggests it may exhibit similar or enhanced cytotoxicity. Conversely, analogs lacking the hydroxyl group on the phenyl spacer or replacing the thiourea sulfur with oxygen (urea derivatives) showed markedly reduced activity, reinforcing the indispensability of the thiourea motif [1].

anticancer MCF-7 HeLa benzothiazole thiourea

Research and Industrial Application Scenarios for 3-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea Based on Available Evidence


Tyrosinase Inhibitor Screening and Melanogenesis Research

The compound’s benzothiazole–thiourea scaffold is validated as a potent tyrosinase‑inhibitory chemotype, with close analogs achieving IC₅₀ values ~1.3 µM [1]. Researchers investigating skin‑lightening agents, anti‑browning food additives, or melanin‑related pathologies can use this compound as a starting point for structure‑activity relationship (SAR) studies, confident that the core scaffold is competitive with kojic acid but requires empirical IC₅₀ confirmation for the specific 4‑(diethylamino)benzoyl variant.

SUMO1‑Pathway and Glioblastoma Drug Discovery

Patent US20240287098A1 establishes that benzothiazolyl thioureas inhibit SUMO1 conjugation and destabilize CDK6, a key driver of glioblastoma [2]. Procurement of CAS 351190‑85‑7 is justified for laboratories exploring SUMOylation‑targeted oncology, provided they perform in‑house profiling to determine the compound’s exact IC₅₀ and selectivity within the SUMO pathway.

Chemical Biology Probe Development Requiring a Defined Tertiary Amine Handle

The 4‑(diethylamino) group provides a tertiary amine that can serve as a chemical handle for further derivatization (e.g., quaternization, N‑oxide formation, or conjugation to reporter tags) in chemical biology applications [3]. Unlike analogs with neutral substituents, this compound offers an additional functional group for biotinylation or fluorophore attachment without disrupting the benzothiazole–thiourea pharmacophore.

Comparative Physicochemical Profiling for Lead Optimization

Medicinal chemistry teams can employ this compound as a comparator in LogP, solubility, and permeability assays alongside non‑aminated benzothiazole–thiourea analogs to experimentally quantify the impact of the tertiary amine on ADME properties [3]. Such head‑to‑head studies would generate the quantitative differentiation data currently missing from the literature.

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